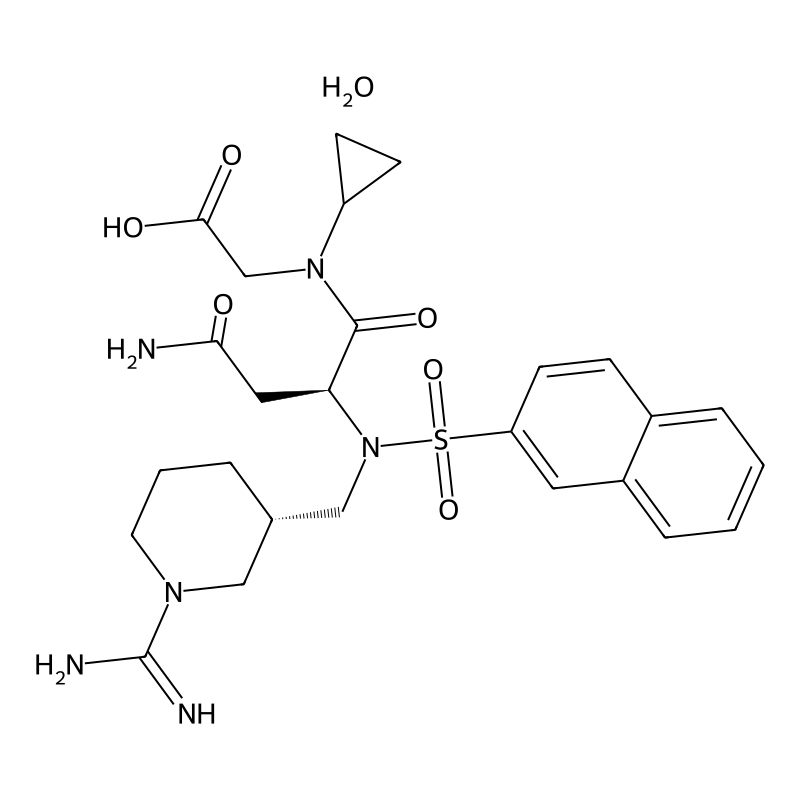

Napsagatran hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Thrombin Function

Napsagatran hydrate can be used as a research tool to study thrombin's role in various physiological processes. By selectively inhibiting thrombin, researchers can isolate its effects on platelet aggregation, fibrin formation, and other aspects of blood clotting. This can provide valuable insights into the mechanisms underlying thrombosis and bleeding disorders. [Source: GlpBio - Napsagatran hydrate (Ro 46-6240 hydrate), ]

Development of Antithrombotic Agents

Napsagatran hydrate serves as a lead compound for developing new antithrombotic drugs. Its specific mechanism of action, targeting thrombin, can be a starting point for designing novel therapeutics with improved efficacy and safety profiles compared to existing blood thinners. Researchers can study how napsagatran hydrate interacts with thrombin and use this knowledge to develop more potent and selective thrombin inhibitors.

Comparative Studies with Existing Antithrombotics

Napsagatran hydrate can be compared to established anticoagulants like warfarin or heparin in research settings. This allows scientists to evaluate its effectiveness, side effects, and potential advantages in preventing and treating blood clots. These studies can help determine if napsagatran hydrate offers a more targeted or safer approach to managing thrombotic disorders.

Napsagatran hydrate is a specific inhibitor of thrombin, a crucial enzyme in the coagulation cascade responsible for converting fibrinogen into fibrin, thus facilitating blood clot formation. This compound has garnered significant attention for its potential therapeutic applications in managing cardiovascular diseases, particularly in preventing and treating thrombotic events. As a novel compound, Napsagatran hydrate is characterized by its unique molecular structure, which allows for selective binding to thrombin, thereby inhibiting its enzymatic activity effectively .

- Oxidation: The compound can undergo oxidation to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

- Reduction: Reduction reactions are utilized to modify functional groups within the molecule, using reducing agents such as sodium borohydride and lithium aluminum hydride.

- Substitution: This compound can also engage in substitution reactions, particularly at the naphthylsulfonyl group, allowing for the formation of different analogs. Various nucleophiles can be employed depending on the desired product.

Common Reagents and Conditions- Oxidation Agents: Hydrogen peroxide, potassium permanganate.

- Reducing Agents: Sodium borohydride, lithium aluminum hydride.

- Substitution Nucleophiles: Varies based on the target analog.

The primary biological activity of Napsagatran hydrate lies in its ability to inhibit thrombin. By binding to the active site of thrombin, it effectively prevents the conversion of fibrinogen to fibrin, thereby reducing the risk of thrombosis. This mechanism is crucial for therapeutic strategies aimed at managing conditions associated with excessive clot formation. Research indicates that Napsagatran hydrate exhibits dose-dependent effects on prolonging activated partial thromboplastin time, underscoring its potential as an anticoagulant agent .

The synthesis of Napsagatran hydrate involves several steps:

- Formation of Key Intermediates: Initial synthetic routes focus on generating essential intermediates that will be coupled in subsequent steps.

- Coupling Reactions: The intermediates are coupled under controlled conditions to form the desired compound.

- Hydrate Formation: The final step involves crystallization from an appropriate solvent system to achieve the hydrate form.

Industrial Production

For industrial applications, the synthesis is scaled up while maintaining stringent control over reaction conditions such as temperature, pressure, and pH. Quality control measures are implemented to ensure high yield and purity suitable for research and potential therapeutic use .

Napsagatran hydrate has diverse applications across various fields:

- Chemistry: Serves as a model compound for studying thrombin inhibition and related biochemical pathways.

- Biology: Used in research investigating thrombin's role in cellular processes.

- Medicine: Explored for its potential in preventing and treating thrombotic events.

- Pharmaceutical Industry: Aids in developing new anticoagulant drugs and related research efforts .

Studies on Napsagatran hydrate's interactions reveal its specificity towards thrombin inhibition. Research indicates that this compound does not significantly interact with other coagulation factors, making it a targeted therapeutic option with potentially fewer side effects compared to broader-spectrum anticoagulants. Its pharmacokinetic profile also shows favorable characteristics for clinical use .

Napsagatran hydrate shares similarities with several other thrombin inhibitors but stands out due to its unique properties:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Argatroban | Direct thrombin inhibitor | Rapid onset of action; shorter half-life |

| Efegatran | Thrombin inhibitor | Prodrug; requires metabolic activation |

| Inogatran | Direct thrombin inhibitor | Oral bioavailability; distinct pharmacokinetic profile |

| Melagatran | Thrombin inhibitor | Subcutaneous administration; longer half-life |

Napsagatran hydrate is distinguished by its specific binding affinity to thrombin and its unique molecular structure that enhances its pharmacokinetic properties compared to these other inhibitors.

Napsagatran hydrate has the molecular formula C26H36N6O7S and a molecular weight of 576.7 g/mol [1]. The anhydrous form of napsagatran (C26H34N6O6S) has a molecular weight of 558.7 g/mol [2] [3]. The difference between the two forms corresponds to the presence of one water molecule (18 g/mol) in the hydrate form. The hydrate form is characterized by the CAS number 159668-20-9, while the anhydrous form has CAS number 154397-77-0 [2] [1].

The exact mass of anhydrous napsagatran is 558.226074 Da, with a polar surface area of 44.62 Ų [3]. The molecular density of the anhydrous form is 1.5±0.1 g/cm³ with a refractive index of 1.7 [3]. These physical properties reflect the presence of multiple polar functional groups and the aromatic naphthalene ring system within the molecular structure.

Structural Features and Functional Groups

The napsagatran molecule contains several distinct functional groups that contribute to its biological activity. The complete IUPAC name is 2-[[(2S)-4-[[(3S)-1-carbamimidoylpiperidin-3-yl]methylamino]-2-(naphthalen-2-ylsulfonylamino)-4-oxobutanoyl]-cyclopropylamino]acetic acid [2] [1].

Key functional groups include:

| Functional Group | Location | Role |

|---|---|---|

| Guanidinium group | 3-piperidinyl position | Basic functionality, pKa ~12.5 |

| Naphthalene sulfonyl group | Central core | Aromatic hydrophobic region |

| Carboxylic acid | Terminal position | Acidic functionality |

| Amide bonds | Multiple positions | Backbone connectivity |

| Cyclopropyl group | Terminal position | Steric constraint |

| Piperidine ring | Side chain | Six-membered saturated heterocycle |

The naphthalene-2-sulfonyl group provides a large aromatic hydrophobic region essential for binding to the thrombin active site [4]. The guanidinium functionality within the piperidine ring system acts as a positively charged group under physiological conditions, enabling ionic interactions with negatively charged residues in the thrombin binding pocket [5].

Stereochemistry and Absolute Configuration

Napsagatran possesses two chiral centers, both with S-configuration as indicated in the systematic name (2S) and (3S) [2] [1]. The absolute configuration at position 2 corresponds to the L-aspartic acid backbone, while the (3S)-configuration at the piperidine ring determines the spatial orientation of the guanidinium side chain.

The stereochemistry is critical for biological activity, as thrombin exhibits high selectivity for specific spatial arrangements of its inhibitors [4]. The (2S)-configuration ensures proper alignment with the thrombin active site geometry, while the (3S)-configuration of the piperidine ring positions the guanidinium group for optimal electrostatic interactions with acidic residues in the enzyme binding pocket.

The InChI key for napsagatran is BYDKEYCXCIVOOV-JTSKRJEESA-N, and for the hydrate form is TYAMPCPJIDBUQW-ZLLYMXMVSA-N [6] [1]. These identifiers encode the complete stereochemical information and distinguish between different stereoisomers.

Anhydrous versus Hydrate Forms

The hydrate and anhydrous forms of napsagatran represent different crystalline states with distinct physical and chemical properties. The hydrate form incorporates one molecule of water per molecule of napsagatran, as evidenced by the molecular weight difference of 18 g/mol [6] [1].

Thermodynamically, hydrates are often more stable under normal storage conditions compared to their anhydrous counterparts [7]. The water molecule in napsagatran hydrate likely participates in hydrogen bonding networks within the crystal lattice, contributing to enhanced stability. The hydrate form typically exhibits different solubility characteristics, dissolution rates, and mechanical properties compared to the anhydrous form [7].

Crystal water analysis using thermogravimetric methods would show a distinct mass loss corresponding to water elimination upon heating [8]. The dehydration process likely occurs in a single step, converting the hydrate directly to the anhydrous form at elevated temperatures.

Three-Dimensional Conformation

The three-dimensional structure of napsagatran is characterized by multiple conformational features that optimize its binding to thrombin. The molecule adopts an extended conformation that allows simultaneous interaction with multiple binding subsites within the thrombin active site [5] [4].

The naphthalene ring system provides a rigid aromatic scaffold that maintains specific geometric relationships between other functional groups. The piperidine ring adopts a chair conformation with the guanidinium substituent in an equatorial position to minimize steric interactions [9]. The cyclopropyl group introduces conformational rigidity at the terminal carboxylic acid region.

Computational conformational analysis would reveal multiple low-energy conformers accessible through rotation about single bonds, particularly around the sulfonamide linkage and the amide bonds connecting the various molecular fragments [10]. The bioactive conformation likely represents a balance between intramolecular interactions and optimal complementarity to the thrombin binding site geometry.

Structure-Activity Relationships

The structure-activity relationships of napsagatran reveal critical molecular features required for thrombin inhibition. The compound demonstrates a Ki value of 0.3 nM for thrombin inhibition, indicating high-affinity binding [4].

Essential structural elements include:

| Structural Feature | SAR Contribution |

|---|---|

| Naphthalene sulfonyl group | Hydrophobic binding to S1 pocket |

| Guanidinium functionality | Ionic interaction with Asp189 |

| L-Aspartic acid backbone | Proper stereochemical orientation |

| Cyclopropyl carboxylic acid | Terminal electrostatic interaction |

| Piperidine ring constraint | Conformational restriction |

The naphthalene-2-sulfonyl moiety is essential for binding to the hydrophobic S1 pocket of thrombin, while the guanidinium group forms critical ionic interactions with Asp189 at the bottom of this pocket [5] [4]. The specific (2S)-stereochemistry ensures optimal spatial arrangement for these interactions.

Modifications to the naphthalene ring system, such as substitution or replacement with other aromatic systems, would likely affect binding affinity and selectivity. Similarly, alterations to the guanidinium group or changes in the stereochemistry would significantly impact biological activity [11].

Napsagatran hydrate exists as a crystalline solid powder at room temperature [1] [2]. The compound maintains its solid-state characteristics under standard laboratory conditions, presenting as a powder form suitable for pharmaceutical handling and storage [3]. The crystalline nature of the hydrate form indicates an ordered molecular arrangement that incorporates water molecules within the crystal lattice structure.

The appearance of Napsagatran hydrate has not been specifically characterized in terms of color or morphological features in the available literature [3]. However, the compound is typically handled and stored as a dry powder, requiring appropriate containment to maintain its physical integrity and prevent moisture-related degradation.

Solubility Profile and Limitations

Napsagatran hydrate exhibits limited aqueous solubility, with water solubility reported as less than 1 milligram per milliliter, classifying it as slightly soluble or insoluble in aqueous media [4] [5]. This poor water solubility presents significant challenges for pharmaceutical formulation and may impact bioavailability in biological systems.

In contrast to its limited aqueous solubility, Napsagatran hydrate demonstrates good solubility in dimethyl sulfoxide (DMSO) [5] [6], making this organic solvent suitable for stock solution preparation and analytical applications. The compound's solubility characteristics are consistent with its lipophilic nature, as indicated by its partition coefficient (LogP) value of 3.21030 [7].

| Solvent | Solubility | Classification |

|---|---|---|

| Water | < 1 mg/mL | Slightly soluble/Insoluble |

| DMSO | Soluble | Good solubility |

| Other solvents | Not specified | Requires investigation |

Hydration State and Water Interactions

Napsagatran hydrate is a stoichiometric monohydrate, incorporating exactly one water molecule per drug molecule in its crystal structure [8] [9]. The molecular weight difference between the anhydrous form (558.65-558.7 g/mol) and the hydrate form (576.66-576.67 g/mol) confirms the presence of 18.02 g/mol of water, corresponding to one water molecule per compound molecule [1] [10] [2] [7] [11].

The water molecule in the hydrate structure plays a crucial structural role, likely participating in hydrogen bonding networks that stabilize the crystal lattice. The formation of the hydrate represents a thermodynamically favorable arrangement under appropriate humidity and temperature conditions. The hydration ratio calculation confirms the 1:1 stoichiometry:

Calculated water content: 18.02 g/mol

Theoretical water molecules per compound: 1.00

Hydrate classification: Monohydrate

The water interactions within the crystal structure are essential for maintaining the compound's stability and may influence its dissolution characteristics and pharmaceutical performance.

Stability Parameters

Napsagatran hydrate demonstrates excellent thermal stability under appropriate storage conditions. The compound remains stable for up to three years when stored as a powder at -20°C [1] [2] [11], indicating robust long-term stability characteristics suitable for pharmaceutical applications.

For short-term storage, the compound maintains stability at 0-4°C for periods ranging from days to weeks [3]. When prepared in solution form, stability is maintained for 1-2 years at -80°C [4] [12], though this requires more stringent temperature control.

| Storage Condition | Temperature | Duration | Form |

|---|---|---|---|

| Long-term storage | -20°C | 3 years | Powder |

| Short-term storage | 0-4°C | Days to weeks | Powder |

| Solution storage | -80°C | 1-2 years | In solvent |

Critical stability requirements include:

- Protection from moisture through dry storage conditions [13] [14]

- Maintenance of low temperature environments

- Use of tightly closed containers to prevent contamination [13] [14]

- Protection from light exposure as a general pharmaceutical precaution [13] [14]

The compound requires blue ice shipping conditions to maintain stability during transport [1] [2], emphasizing the importance of temperature control throughout the supply chain.

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy

While specific Nuclear Magnetic Resonance spectroscopic data for Napsagatran hydrate are not extensively documented in the available literature, the compound's complex molecular structure containing multiple functional groups would be expected to produce characteristic resonance patterns. The presence of aromatic naphthalene rings, amide functionalities, cyclopropyl groups, and the piperidine ring system would each contribute distinct spectral signatures in both proton and carbon-13 Nuclear Magnetic Resonance spectra.

The hydration state of the compound would be particularly evident in proton Nuclear Magnetic Resonance spectroscopy, where water protons would appear as a distinct peak, potentially providing a direct method for hydration level determination [15] [16]. Solid-state Nuclear Magnetic Resonance techniques have proven valuable for characterizing hydrate structures and water molecule dynamics in pharmaceutical compounds [16] [17].

Mass Spectrometry

Mass spectrometric analysis of Napsagatran hydrate reveals characteristic molecular ion peaks corresponding to both the hydrated and dehydrated forms. The exact mass of the hydrate form is reported as 576.237-576.2366 daltons [6] [9] [18], while the anhydrous form exhibits an exact mass of 558.226074 daltons [19].

Key mass spectrometric parameters:

- Molecular ion (hydrate): 576.237 m/z

- Molecular ion (anhydrous): 558.226 m/z

- Mass difference: 18.011 m/z (corresponding to water loss)

Mass spectrometry can effectively distinguish between hydrated and anhydrous forms through the characteristic 18 mass unit difference, making it a valuable analytical tool for polymorph identification and purity assessment [20] [21].

Infrared Spectroscopy

Infrared spectroscopic analysis of Napsagatran hydrate would be expected to reveal characteristic absorption bands corresponding to its diverse functional groups. The compound contains multiple infrared-active moieties including carbonyl groups, amide functionalities, sulfonamide groups, and aromatic systems.

Expected key absorption regions:

- OH stretching (water): 3200-3600 cm⁻¹

- NH stretching (amide): 3100-3500 cm⁻¹

- C=O stretching (amide): 1630-1680 cm⁻¹

- SO₂ stretching (sulfonamide): 1300-1350 cm⁻¹

- Aromatic C=C stretching: 1450-1600 cm⁻¹

Infrared spectroscopy serves as a particularly valuable technique for hydrate characterization, as water molecules exhibit distinctive OH stretching and bending vibrations that can distinguish hydrated from anhydrous forms [22] [23]. The technique has been successfully applied to pharmaceutical hydrate analysis for polymorph identification and stability monitoring.

Crystallographic Properties

While detailed crystallographic structural data for Napsagatran hydrate are not extensively reported in the available literature, the compound's classification as a crystalline solid indicates an ordered three-dimensional arrangement of molecules within the crystal lattice [1] [2].

The crystallographic characteristics that can be inferred include:

- Crystal system: Not specifically reported

- Space group: Not determined

- Unit cell parameters: Not available

- Molecular packing: Incorporates water molecules in stoichiometric ratio

The hydrate formation suggests that water molecules are incorporated into specific crystallographic sites within the lattice structure, likely stabilized through hydrogen bonding interactions with the drug molecule's polar functional groups. The carboxylic acid, amide, and sulfonamide functionalities present in Napsagatran provide multiple sites for hydrogen bonding with water molecules.

Structural considerations:

- The naphthalene ring system provides aromatic stacking opportunities

- Multiple hydrogen bond donors and acceptors facilitate water incorporation

- The cyclopropyl and piperidine rings contribute to three-dimensional packing

- Chiral centers at positions 2S and 3S influence molecular arrangement

The crystallographic properties directly influence the compound's pharmaceutical performance, affecting dissolution rate, bioavailability, and stability characteristics. The ordered crystal structure of the hydrate form typically provides enhanced stability compared to amorphous forms, contributing to the compound's favorable storage characteristics.

Purity

Exact Mass

Appearance

Storage

UNII

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Serine peptidases [EC:3.4.21.-]

F2 [HSA:2147] [KO:K01313]

Wikipedia

Dates

2: Poirier A, Funk C, Scherrmann JM, Lavé T. Mechanistic modeling of hepatic transport from cells to whole body: application to napsagatran and fexofenadine. Mol Pharm. 2009 Nov-Dec;6(6):1716-33. doi: 10.1021/mp8002495. PubMed PMID: 19739673.

3: Himber J, Wohlgensinger C, Roux S, Damico LA, Fallon JT, Kirchhofer D, Nemerson Y, Riederer MA. Inhibition of tissue factor limits the growth of venous thrombus in the rabbit. J Thromb Haemost. 2003 May;1(5):889-95. PubMed PMID: 12871353.

4: Aouizerate P, Guizard M. [Management of heparin-induced thrombocytopenia]. Therapie. 2002 Nov-Dec;57(6):577-88. Review. French. PubMed PMID: 12666266.

5: Hauptmann J. Pharmacokinetics of an emerging new class of anticoagulant/antithrombotic drugs. A review of small-molecule thrombin inhibitors. Eur J Clin Pharmacol. 2002 Jan;57(11):751-8. Review. PubMed PMID: 11868795.

6: Kemme MJ, Faaij RA, Schoemaker RC, Kluft C, Meijer P, Cohen AF, Burggraaf J. Disagreement between bedside and laboratory activated partial thromboplastin time and international normalized ratio for various novel anticoagulants. Blood Coagul Fibrinolysis. 2001 Oct;12(7):583-91. PubMed PMID: 11685048.

7: Faaij RA, van Griensven JM, Schoemaker RC, Goggin T, Guenzi A, Kroon JM, Burggraaf J, Cohen AF. The effect of warfarin on the pharmacokinetics and pharmacodynamics of napsagatran in healthy male volunteers. Eur J Clin Pharmacol. 2001 Apr;57(1):25-9. PubMed PMID: 11372586.

8: Bounameaux H, Ehringer H, Gast A, Hulting J, Rasche H, Rapold HJ, Reber G, Tschopp TB. Differential inhibition of thrombin activity and thrombin generation by a synthetic direct thrombin inhibitor (napsagatran, Ro 46-6240) and unfractionated heparin in patients with deep vein thrombosis. ADVENT Investigators. Thromb Haemost. 1999 Apr;81(4):498-501. PubMed PMID: 10235427.

9: Lavé T, Portmann R, Schenker G, Gianni A, Guenzi A, Girometta MA, Schmitt M. Interspecies pharmacokinetic comparisons and allometric scaling of napsagatran, a low molecular weight thrombin inhibitor. J Pharm Pharmacol. 1999 Jan;51(1):85-91. PubMed PMID: 10197423.

10: Sanderson PE. Small, noncovalent serine protease inhibitors. Med Res Rev. 1999 Mar;19(2):179-97. Review. PubMed PMID: 10189177.

11: Himber J, Kirchhofer D, Riederer M, Tschopp TB, Steiner B, Roux SP. Dissociation of antithrombotic effect and bleeding time prolongation in rabbits by inhibiting tissue factor function. Thromb Haemost. 1997 Sep;78(3):1142-9. PubMed PMID: 9308768.

12: Bounameaux H, Ehringer H, Hulting J, Rasche H, Rapold HJ, Zultak M. An exploratory trial of two dosages of a novel synthetic thrombin inhibitor (napsagatran, Ro 46-6240) compared with unfractionated heparin for treatment of proximal deep-vein thrombosis -- results of the European multicenter ADVENT trial. Thromb Haemost. 1997 Sep;78(3):997-1002. PubMed PMID: 9308743.

13: Roux S, Tschopp T, Baumgartner HR. Effects of napsagatran (Ro 46-6240), a new synthetic thrombin inhibitor and of heparin in a canine model of coronary artery thrombosis: comparison with an ex vivo annular perfusion chamber model. J Pharmacol Exp Ther. 1996 Apr;277(1):71-8. PubMed PMID: 8613969.